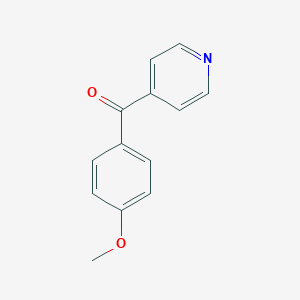

(4-Methoxyphenyl)(4-pyridyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEUIMWNIGSQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163055 | |

| Record name | Ketone, (p-methoxyphenyl) 4-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-47-1 | |

| Record name | (4-Methoxyphenyl)-4-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, (p-methoxyphenyl) 4-pyridyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, (p-methoxyphenyl) 4-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxyphenyl)(4-pyridyl)methanone: Properties, Structure, and Synthetic Protocols

Introduction

(4-Methoxyphenyl)(4-pyridyl)methanone is a diaryl ketone featuring a methoxy-substituted phenyl ring and a pyridyl moiety. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science. The presence of a ketone linker provides a rigid, yet conformationally adaptable, scaffold, while the pyridine ring offers a site for hydrogen bonding and potential coordination with metal centers. The methoxy group, an electron-donating substituent, modulates the electronic properties of the adjacent phenyl ring. This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies for this compound, intended for professionals in research and drug development.

Chemical Identity and Structure

The fundamental identity of a compound is established through a consistent set of nomenclature and structural representations.

| Identifier | Value |

| IUPAC Name | (4-Methoxyphenyl)(pyridin-4-yl)methanone |

| CAS Number | 14548-47-1[1] |

| Molecular Formula | C₁₃H₁₁NO₂[1] |

| Molecular Weight | 213.23 g/mol [1] |

| InChI | InChI=1S/C13H11NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-9H,1H3[1] |

| InChIKey | FGEUIMWNIGSQPB-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=NC=C2 |

| Common Synonyms | p-Anisyl 4-pyridyl ketone, 4-(4-Methoxybenzoyl)pyridine[1] |

The structure consists of a central carbonyl group connecting a 4-methoxyphenyl ring and a pyridine ring at its 4-position. The molecule's geometry is not perfectly planar due to steric hindrance between the aromatic rings, which are twisted out of the plane of the carbonyl group.

To be replaced with a proper 2D chemical structure diagram.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various chemical and biological systems.

| Property | Value | Notes |

| Melting Point | Not explicitly reported. Expected to be a solid at room temperature. For comparison, bis(4-methoxyphenyl)methanone has a melting point of 143-144 °C.[2] | |

| Boiling Point | High boiling point, characteristic of diaryl ketones. | |

| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

| Appearance | Likely a white to off-white or pale yellow crystalline solid. |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings.

-

Pyridyl Protons: The pyridine ring will exhibit two sets of signals, both doublets, in the downfield region (typically δ 8.6-8.8 ppm for protons adjacent to the nitrogen and δ 7.5-7.7 ppm for the other two protons).

-

Methoxyphenyl Protons: The 4-methoxyphenyl group will show two doublets due to the para-substitution pattern. The protons ortho to the carbonyl group are expected around δ 7.8-8.0 ppm, while the protons ortho to the methoxy group should appear more upfield at approximately δ 6.9-7.1 ppm.

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected in the range of δ 194-196 ppm.[2]

-

Aromatic Carbons: The carbon atoms of the pyridine and phenyl rings will resonate in the δ 110-165 ppm region. The carbon attached to the methoxy group will be significantly shielded (around δ 163 ppm), while the carbons of the pyridine ring will have distinct chemical shifts due to the influence of the nitrogen atom.

-

Methoxy Carbon: The methoxy carbon will appear as a sharp signal around δ 55-56 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the diaryl ketone is expected between 1640 and 1660 cm⁻¹.[2]

-

C-O-C Stretch: The C-O-C stretching vibrations of the methoxy group will likely appear in the 1250-1000 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: These will be present in their characteristic regions of the spectrum.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 213.

Synthesis and Purification

The synthesis of this compound requires careful consideration, as direct Friedel-Crafts acylation of pyridine is generally unsuccessful due to the deactivation of the pyridine ring by the Lewis acid catalyst. More effective strategies involve cross-coupling reactions or the use of pre-functionalized pyridine derivatives.

Synthetic Workflow Overview

A robust and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.

Caption: A representative workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is based on established procedures for the synthesis of diaryl ketones via Suzuki-Miyaura coupling.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-pyridylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reactant Addition: To the stirred suspension, add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in toluene dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reactivity and Stability

The reactivity of this compound is primarily governed by the ketone and pyridine functionalities.

-

Ketone Reactivity: The carbonyl group can undergo nucleophilic addition reactions and can be reduced to the corresponding alcohol.

-

Pyridine Reactivity: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. It can also act as a ligand for metal catalysts.

-

Stability and Storage: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Research and Drug Development

The (phenyl)(pyridyl)methanone scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities. While specific studies on this compound are limited, its structural motifs are present in compounds investigated for various therapeutic applications.

-

Anticancer and Enzyme Inhibitory Activity: The biphenyl-methanone scaffold, a related structural class, is explored for its potential as anticancer agents and enzyme inhibitors.[4] Substituted phenyl pyrazole derivatives, which can be synthesized from methanone precursors, have also shown potential as antitumor agents.[5][6]

-

Inhibitors of XOR and URAT1: Phenyl-substituted pyridine derivatives have been designed and evaluated as dual inhibitors of xanthine oxidoreductase (XOR) and uric acid transporter 1 (URAT1), which are targets for the treatment of hyperuricemia and gout.[7]

-

Anticonvulsant Activity: Pyridazinone derivatives, which can be synthesized from aryl ketones, have shown significant anticonvulsant activity in various preclinical models.[8]

-

Synthetic Intermediate: This compound serves as a valuable building block for the synthesis of more complex molecules. The ketone can be a handle for further functionalization, and the pyridine ring can be modified to modulate physicochemical properties and biological activity. Patents in the pharmaceutical field often describe related structures as key intermediates in the synthesis of active pharmaceutical ingredients.[4][9][10]

Conclusion

This compound is a compound with significant potential as a scaffold in medicinal chemistry and as a versatile synthetic intermediate. Its chemical and physical properties are characteristic of a diaryl ketone, and it can be reliably synthesized using modern cross-coupling methodologies. The presence of both a hydrogen bond acceptor in the pyridine ring and an electron-donating methoxy group makes it an attractive starting point for the design of novel bioactive molecules. Further investigation into its specific biological activities is warranted and could lead to the development of new therapeutic agents.

References

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Studies on new substituted pyridazinones: Synthesis and biological evaluation. (n.d.). ResearchGate. Retrieved from [Link]

-

Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2012). National Institutes of Health. Retrieved from [Link]

-

Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. (2024). PubMed. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

(4-Methoxyphenyl)[2-(pyridin-2-yl)phenyl]methanone - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis and biological evaluation of a novel phenyl substituted sydnone series as potential antitumor agents. (2003). PubMed. Retrieved from [Link]

-

(3-hydroxy-2-pyrazinyl)(4-methoxyphenyl)methanone. (n.d.). ChemSynthesis. Retrieved from [Link]

-

Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed. Retrieved from [Link]

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). MDPI. Retrieved from [Link]

-

Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024). PubMed Central. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Derivatives. (n.d.). TSI Journals. Retrieved from [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

(4-Methoxyphenyl)methanone. (n.d.). PubChem. Retrieved from [Link]

-

(4-Methoxyphenyl)(3-phenyloxiran-2-yl)methanone. (n.d.). PubChem. Retrieved from [Link]

-

METHANONE. (n.d.). ChemWhat. Retrieved from [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Methanone, (4-methoxyphenyl)phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

(4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. (n.d.). National Institutes of Health. Retrieved from [Link]

- Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. (2005). Google Patents.

- (3-amino-1H-pyrazol-4-yl) (aryl)methanones. (1990). Google Patents.

-

Publications & Patents. (n.d.). MedChemica. Retrieved from [Link]

- NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF. (2014). Google Patents.

- Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenyl)-1h-pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. (2016). Google Patents.

- Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists, and pharmaceutical compositions containing the same. (2012). Google Patents.

-

Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) Methanone Derivatives. (2023). ResearchGate. Retrieved from [Link]_Methanone_Derivatives)

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. US4900836A - (3-amino-1H-pyrazol-4-yl) (aryl)methanones - Google Patents [patents.google.com]

- 5. (4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF - Google Patents [patents.google.com]

- 10. US8236806B2 - Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists, and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

An In-depth Technical Guide to (4-Methoxyphenyl)(4-pyridyl)methanone (CAS No. 14548-47-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Methoxyphenyl)(4-pyridyl)methanone, a diaryl ketone of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential biological applications. The guide details proposed synthetic routes, predicted spectroscopic data, and explores its likely mechanism of action as a phosphodiesterase 4 (PDE4) inhibitor, a class of enzymes crucial in inflammatory and neurological pathways. This document is intended to serve as a foundational resource for researchers embarking on the study and application of this promising chemical entity.

Introduction and Chemical Identity

This compound, also known by synonyms such as p-Anisyl 4-pyridyl ketone and 4-(4-Methoxybenzoyl)pyridine, is a member of the diaryl ketone family.[1] Its structure features a central carbonyl group linking a methoxy-substituted phenyl ring and a pyridine ring. This arrangement of an electron-rich aromatic system and a nitrogen-containing heterocycle imparts a unique electronic and steric profile, making it an attractive scaffold for designing molecules with specific biological activities. The presence of the pyridyl nitrogen offers a potential site for hydrogen bonding and salt formation, which can be critical for receptor binding and pharmacokinetic properties.

The structural motif of a diaryl ketone is prevalent in many biologically active compounds. Specifically, the linkage of a substituted phenyl ring to a heteroaromatic system is a common strategy in the development of enzyme inhibitors. As will be discussed, the structural characteristics of this compound suggest its potential as a phosphodiesterase 4 (PDE4) inhibitor, a class of drugs with therapeutic applications in inflammatory diseases and neurological disorders.[2][3]

Physicochemical Properties and Safety Data

A summary of the key identifiers and physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 14548-47-1 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| IUPAC Name | (4-methoxyphenyl)(pyridin-4-yl)methanone | [1] |

| Synonyms | p-Anisyl 4-pyridyl ketone, 4-(4-Methoxybenzoyl)pyridine | [1] |

| Toxicity | Oral LD50 (mouse): 750 mg/kg |

Synthesis and Purification

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from anisole and isonicotinoyl chloride.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via Friedel-Crafts acylation.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. Slowly add isonicotinoyl chloride (1.0 equivalent) dissolved in anhydrous DCM to the stirred suspension.

-

Addition of Anisole: After the addition of the acyl chloride, add anisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and quench it by the slow and careful addition of crushed ice, followed by dilute hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield pure this compound.

Spectroscopic Characterization (Predicted)

The definitive characterization of the synthesized compound relies on a combination of spectroscopic methods. The following data are predicted based on the known spectral properties of structurally similar compounds.[4][5]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.80 | d | ~6.0 | 2H | Protons ortho to pyridyl N |

| ~7.85 | d | ~9.0 | 2H | Protons ortho to carbonyl on anisole ring |

| ~7.60 | d | ~6.0 | 2H | Protons meta to pyridyl N |

| ~7.00 | d | ~9.0 | 2H | Protons meta to carbonyl on anisole ring |

| ~3.90 | s | - | 3H | Methoxy group protons |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | Carbonyl carbon (C=O) |

| ~164.0 | C-OCH₃ on anisole ring |

| ~151.0 | Carbons ortho to pyridyl N |

| ~145.0 | Quaternary carbon on pyridine ring |

| ~132.5 | Carbons ortho to carbonyl on anisole ring |

| ~129.0 | Quaternary carbon on anisole ring |

| ~121.0 | Carbons meta to pyridyl N |

| ~114.0 | Carbons meta to carbonyl on anisole ring |

| ~55.6 | Methoxy carbon (-OCH₃) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Predicted FT-IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic (methoxy) |

| ~1660 | C=O stretch | Diaryl ketone |

| ~1600, ~1510 | C=C stretch | Aromatic rings |

| ~1260 | C-O stretch | Aryl ether |

| ~840 | C-H bend | p-disubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization, EI):

| m/z | Assignment |

| 213 | [M]⁺ (Molecular ion) |

| 135 | [M - C₅H₄N]⁺ (loss of pyridyl ring) |

| 108 | [M - C₇H₅O₂]⁺ (loss of methoxybenzoyl group) |

| 78 | [C₅H₄N]⁺ (pyridyl cation) |

Potential Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition

The structural features of this compound are consistent with those of known inhibitors of phosphodiesterase 4 (PDE4).[2][3] PDE4 is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a downstream cascade of anti-inflammatory and other cellular effects.

The PDE4 Signaling Pathway

The inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and regulate the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates the expression of genes involved in inflammation and other cellular processes.

Figure 2: Proposed mechanism of action via inhibition of the PDE4 signaling pathway.

Therapeutic Implications

PDE4 inhibitors have been investigated for a range of therapeutic applications, including:

-

Inflammatory Diseases: Such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[3]

-

Neurological Disorders: Including depression, schizophrenia, and cognitive enhancement.[2]

Given its structural similarity to known PDE4 inhibitors, this compound represents a valuable lead compound for the development of novel therapeutics in these areas. Further biological evaluation is required to determine its specific inhibitory potency (IC₅₀) and selectivity for different PDE4 subtypes.

Safety and Handling

Based on available toxicity data, this compound should be handled with appropriate care in a laboratory setting.

-

Toxicity: The oral LD₅₀ in mice is reported as 750 mg/kg.

-

Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.

Conclusion and Future Directions

This compound is a diaryl ketone with significant potential as a scaffold in medicinal chemistry, particularly in the development of PDE4 inhibitors. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and likely mechanism of action.

Future research should focus on the following areas:

-

Experimental Verification: The synthesis of this compound should be carried out and its structure unequivocally confirmed by detailed spectroscopic analysis (NMR, IR, MS) and elemental analysis.

-

Biological Evaluation: The compound should be screened for its inhibitory activity against the different PDE4 subtypes to determine its potency and selectivity.

-

Structural Biology: X-ray crystallographic studies of the compound, ideally in complex with a PDE4 enzyme, would provide invaluable insights into its binding mode and facilitate the rational design of more potent and selective analogues.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related compounds would help to elucidate the key structural features required for optimal biological activity.

By pursuing these avenues of research, the full therapeutic potential of this compound and its derivatives can be explored.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N′-(4-Methoxybenzoyl)pyridine-2-carbohydrazide. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. PubMed Central. Retrieved from [Link]

-

Salunkhe, R. S., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Supporting Information. Retrieved from [https://www.un Shivaji.ac.in/uploads/dpt_chem/Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.pdf]([Link] Shivaji.ac.in/uploads/dpt_chem/Ligand-free%20Pd%20Catalyzed%20Cross-coupling%20Reactions%20in%20Aqueous%20Hydrotropic%20Medium.pdf)

-

ChemWhat. (n.d.). METHANONE CAS#: 938458-58-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. PubMed Central. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Supporting Information - Wiley-VCH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one. Retrieved from [Link]

-

SpectraBase. (n.d.). (4-Methoxyphenyl)[2-(pyridin-2-yl)phenyl]methanone - Optional[13C NMR]. Retrieved from [Link]

-

PubChem. (n.d.). Methanone, 4-(methoxyphenyl)(3-(4-methoxyphenyl)oxiranyl)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methoxybenzoyl)pyridine oxime. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H‐pyrrole.. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. Retrieved from [Link]

-

ACS Publications. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). FTIR characterization of the secondary structure of proteins encapsulated within PLGA microspheres. Retrieved from [Link]

-

IUCr Journals. (n.d.). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. Retrieved from [Link]

-

Semantic Scholar. (2021). ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements. Retrieved from [Link]

-

ScienceDirect. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability. Retrieved from [Link]

Sources

physical and chemical characteristics of (4-Methoxyphenyl)(4-pyridyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxyphenyl)(4-pyridyl)methanone, a diaryl ketone, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a methoxy-substituted phenyl ring linked to a pyridine ring through a carbonyl group, provides a scaffold for diverse chemical modifications and biological interactions. This guide offers a comprehensive overview of its chemical and physical characteristics, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development.

Molecular and Physicochemical Characteristics

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and application in various experimental settings. The molecular formula is C₁₃H₁₁NO₂ and it has a molecular weight of 213.23 g/mol .[1][2] A key identifier for this compound is its CAS Number: 51246-73-2.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][2] |

| Molecular Weight | 213.23 g/mol | [1][2] |

| CAS Number | 51246-73-2 | [1] |

| IUPAC Name | (4-methoxyphenyl)(pyridin-4-yl)methanone | |

| Calculated LogP | 1.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Note: Some physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies common in organic chemistry for the formation of diaryl ketones. A plausible and frequently utilized method involves the oxidation of a suitable precursor.

Conceptual Synthesis Workflow

A general and effective method for the synthesis of similar diaryl ketones involves a two-step process: the oxidation of a diarylmethane precursor to the ketone, followed by purification.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of a structurally related compound, (4-chlorophenyl)(pyridin-2-yl)methanone, and may require optimization for the target molecule.

Step 1: Oxidation of 4-(4-Methoxybenzyl)pyridine

-

Reaction Setup: In a reaction vessel, suspend 4-(4-methoxybenzyl)pyridine in water.

-

Heating: While stirring, heat the mixture to approximately 85-95°C.

-

Addition of Oxidant: Gradually add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions. It is critical to monitor the temperature and maintain it within the specified range to ensure a controlled reaction.

-

Reaction Monitoring: Maintain the reaction at 85-95°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture and quench any remaining oxidant by adding a small amount of a reducing agent, such as methanol.

-

Work-up: Filter the reaction mixture to remove manganese dioxide. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product.

Step 2: Purification

-

Chromatography: The crude this compound is purified by column chromatography on silica gel.

-

Elution: A suitable eluent system, such as a gradient of ethyl acetate in hexanes, is used to separate the desired product from impurities.

-

Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the methoxyphenyl and pyridyl rings. The protons on the pyridine ring will likely appear as two doublets in the downfield region. The protons on the methoxyphenyl ring will also appear as two doublets, characteristic of a para-substituted benzene ring. A singlet corresponding to the methoxy group protons will be observed in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 13 unique carbon atoms. The carbonyl carbon will have a characteristic downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, and the methoxy carbon will be in the upfield region.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Other significant peaks will include C-H stretching vibrations from the aromatic rings and the methoxy group, C=C and C=N stretching vibrations from the aromatic and pyridine rings, and C-O stretching from the ether linkage.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (213.23 g/mol ). Fragmentation patterns would likely involve cleavage at the carbonyl group, leading to characteristic fragment ions.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its functional groups: the ketone, the electron-rich methoxyphenyl ring, and the electron-deficient pyridine ring.

-

Carbonyl Group: The ketone functionality can undergo typical reactions such as reduction to a secondary alcohol, reductive amination, and addition of nucleophiles.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself is generally resistant to electrophilic substitution but can undergo nucleophilic aromatic substitution under certain conditions.

-

Methoxyphenyl Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring.

The compound is expected to be stable under normal laboratory conditions, but prolonged exposure to strong acids, bases, or oxidizing agents should be avoided.

Applications in Drug Discovery and Development

The benzoylpyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The presence of both a hydrogen bond acceptor (the carbonyl oxygen and pyridine nitrogen) and a hydrogen bond donor region (the aromatic rings) allows for diverse interactions with biological targets.

Potential Therapeutic Areas

While specific biological data for this compound is not extensively documented, related structures have shown promise in several therapeutic areas:

-

Anticancer Activity: Many pyridine derivatives have been investigated as anticancer agents.[4] For example, certain 6-aryl-2-benzoyl-pyridines have been identified as potent tubulin polymerization inhibitors with significant antiproliferative properties.[3] The thieno[2,3-b]pyridine scaffold, which shares structural similarities, has shown potent anti-proliferative activity, potentially through the inhibition of phosphoinositide phospholipase C (PI-PLC).[5]

-

Antihyperlipidemic Activity: Novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives have been synthesized and shown to possess significant antihyperlipidemic activities.[6]

-

Anti-inflammatory Activity: Derivatives of (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone have been synthesized and shown to exhibit anti-inflammatory activity.[7]

The structural motifs present in this compound make it a valuable starting point or intermediate for the synthesis of libraries of compounds for screening in various disease models.

Mechanism of Action Visualization (Hypothetical)

Given the activity of related compounds as kinase inhibitors, a hypothetical mechanism of action could involve the binding of this compound to the ATP-binding pocket of a protein kinase, thereby inhibiting its function.

Caption: Hypothetical mechanism of kinase inhibition by competitive binding.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile molecule with significant potential for further exploration in both medicinal chemistry and materials science. Its straightforward synthesis and the presence of multiple functional groups for modification make it an attractive scaffold for the development of novel compounds with a range of biological activities. Further research is warranted to fully elucidate its physicochemical properties, reactivity, and therapeutic potential.

References

-

Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI. [Link]

-

Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. (2020). PubMed. [Link]

-

Lipid lowering activity of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats. (2018). PubMed. [Link]

-

(4-methoxyphenyl)-piperidin-4-ylmethanone,hydrochloride. GlobalChemMall. [Link]

-

METHANONE CAS#: 938458-58-3. ChemWhat. [Link]

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). ResearchGate. [Link]

-

4-(4-Methoxybenzoyl)pyridine oxime. PubChem. [Link]

-

(4-Methoxyphenyl)methanone. PubChem. [Link]

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). PMC. [Link]

-

Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. (2012). PubMed. [Link]

-

4‐Methoxypyridine N‐oxide. ResearchGate. [Link]

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015). ResearchGate. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2018). MDPI. [Link]

-

(2-Methoxyphenyl)(pyridin-4-yl)methanone. PubChem. [Link]

-

Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution. (2015). Scientific Research Publishing. [Link]

-

(4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone. ChemBK. [Link]

-

Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution. (2015). ResearchGate. [Link]

Sources

- 1. (2-Methoxyphenyl)(pyridin-4-yl)methanone | C13H11NO2 | CID 23274228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Methoxyphenyl)(4-pyridyl) ketone | CymitQuimica [cymitquimica.com]

- 3. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid lowering activity of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Methoxyphenyl)(4-pyridyl)methanone

A Note on Data Availability

This guide has been structured to provide a robust theoretical and practical framework based on established chemical principles and data from closely related analogues. The provided experimental protocols and mechanistic discussions are based on well-documented reactions commonly used for this class of compounds. They are intended to serve as expert-guided starting points for researchers, who must validate them experimentally.

Executive Summary

(4-Methoxyphenyl)(4-pyridyl)methanone, also known as 4-(4-methoxybenzoyl)pyridine, is a diaryl ketone featuring a methoxy-substituted phenyl ring and a pyridine ring. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science. The electron-donating methoxy group and the electron-withdrawing, hydrogen-bond-accepting pyridine ring create a molecule with distinct electronic and steric properties. These features are characteristic of scaffolds found in compounds targeting biological macromolecules like kinases and tubulin. This guide provides a comprehensive overview of its chemical properties, outlines a probable high-yield synthesis strategy, and discusses its potential applications in drug discovery based on the known bioactivity of analogous structures.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1][2] |

| CAS Number | 14548-47-1 | [1] |

| IUPAC Name | (4-methoxyphenyl)(pyridin-4-yl)methanone | [1] |

| Synonyms | 4-(4-Methoxybenzoyl)pyridine, p-Anisyl 4-pyridyl ketone | [1] |

| Appearance | Expected to be an off-white to yellow solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DCM, Chloroform, and Methanol | Inferred |

Synthesis and Mechanistic Rationale

The most logical and industrially scalable approach for synthesizing this compound is a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct method for forming the crucial carbon-carbon bond between the two aromatic rings via a ketone linker.

Proposed Synthesis Workflow: Friedel-Crafts Acylation

The workflow involves the acylation of anisole (methoxybenzene) with isonicotinoyl chloride, the acid chloride derivative of isonicotinic acid (pyridine-4-carboxylic acid).

Caption: Proposed Friedel-Crafts acylation workflow for synthesis.

Detailed Experimental Protocol (Proposed)

Expert Rationale: This protocol is designed for high efficiency and regioselectivity. Anisole is a highly activated aromatic ring, and the methoxy group is a strong ortho, para-director. Due to the steric hindrance from the methoxy group, the para-substituted product is heavily favored, simplifying purification. Aluminum chloride (AlCl₃) is the standard catalyst, but iron(III) chloride (FeCl₃) can also be used and is sometimes milder. The reaction must be conducted under anhydrous conditions as Lewis acids like AlCl₃ react violently with water.

Step 1: Formation of Isonicotinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet (to neutralize HCl gas), add isonicotinic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature.

-

Slowly heat the mixture to reflux (~75-80 °C) and maintain for 2-3 hours, or until gas evolution ceases.

-

Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure. The resulting isonicotinoyl chloride hydrochloride is often used directly in the next step.

Step 2: Friedel-Crafts Acylation

-

In a separate, larger flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add the crude isonicotinoyl chloride from Step 1 to the AlCl₃ suspension portion-wise.

-

Add anisole (1.0 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 5-10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the mixture by slowly pouring it over crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the final product.

Potential Applications in Drug Development

While direct biological studies on this compound are not prominent in the literature, its structural motifs are present in numerous biologically active compounds. This allows for an expert-driven hypothesis on its potential therapeutic applications.

Rationale as a Kinase Inhibitor Scaffold

The diaryl ketone structure is a well-known "hinge-binding" motif for many protein kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the backbone amide protons of the kinase hinge region. The methoxyphenyl group can occupy a hydrophobic pocket, often providing selectivity. Many kinase inhibitors, including those targeting MAP4K, CDK, and receptor tyrosine kinases like EGFR and VEGFR, feature similar pyridine or pyrimidine cores.[3][4][5][6][7]

Caption: Hypothesized binding mode in a kinase ATP pocket.

Potential as a Tubulin Polymerization Inhibitor

The molecule also shares features with combretastatin A-4 (CA-4) analogues, a class of potent tubulin polymerization inhibitors that bind at the colchicine site. These compounds typically possess two aromatic rings (A and B rings) connected by a linker. In this case, the methoxyphenyl ring can act as the A-ring, and the pyridine can serve as the B-ring, with the ketone functioning as the linker. This structural analogy suggests that the compound could potentially disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[8][9]

Spectroscopic Analysis (Predicted)

No publicly available spectra for this specific molecule were found. The following are expert predictions based on its structure and data from analogous compounds. Experimental validation is required.

-

¹H NMR:

-

Pyridyl Protons: Two distinct doublet signals are expected for the four pyridine protons, likely in the downfield region (δ 8.6-8.8 ppm for protons adjacent to N, and δ 7.5-7.7 ppm for the other two).

-

Methoxyphenyl Protons: A doublet for the two protons ortho to the carbonyl group (δ 7.8-8.0 ppm) and a doublet for the two protons ortho to the methoxy group (δ 6.9-7.1 ppm).

-

Methoxy Protons: A sharp singlet at approximately δ 3.9 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around δ 194-196 ppm.

-

Aromatic Carbons: Signals between δ 114-165 ppm. The carbon bearing the methoxy group will be significantly downfield (~163 ppm), while the methoxy-adjacent carbons will be shielded (~114 ppm). Pyridine carbons will appear in the δ 122-155 ppm range.

-

Methoxy Carbon: A signal around δ 55-56 ppm.

-

-

IR Spectroscopy:

-

A strong, characteristic C=O (ketone) stretch is expected around 1650-1670 cm⁻¹.

-

C-O (aryl ether) stretching around 1250 cm⁻¹.

-

C=N and C=C stretching from the pyridine and phenyl rings in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A strong peak at m/z = 213.

-

Key Fragments: Expect fragments corresponding to the loss of key groups, such as the p-anisoyl cation (m/z = 135) and the pyridyl cation (m/z = 78).

-

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. The following guidelines are based on data for structurally related aromatic ketones and pyridines.

-

Hazard Class: Likely classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). May cause skin and serious eye irritation.

-

Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear standard personal protective equipment (PPE): safety glasses with side shields, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust. Minimize dust generation during handling.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.

References

-

Chu, X. J., DePinto, W., Bartkovitz, D., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-60. Available at: [Link]

-

Li, C. M., Lu, Y., Chen, J., et al. (2009). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 52(15), 4648-52. Available at: [Link]

-

PubChem. (n.d.). (2-Methoxyphenyl)(pyridin-4-yl)methanone. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Stockwell, B. R., et al. (2019). Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. Cell Chemical Biology, 26(12), 1735-1746.e11. Available at: [Link]

-

Wang, C., Zhang, Y., Yang, S., et al. (2024). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286939. Available at: [Link]

-

Ye, D., et al. (2020). Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors. European Journal of Medicinal Chemistry, 198, 112354. Available at: [Link]

-

Zhang, X., et al. (2011). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Medicinal Chemistry, 54(11), 3785-95. Available at: [Link]

Sources

- 1. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of (4-Methoxyphenyl)(4-pyridyl)methanone: An In-Depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for (4-Methoxyphenyl)(4-pyridyl)methanone, a key heterocyclic ketone with significant applications in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a mere presentation of spectra, this guide delves into the causal relationships between the molecular structure and its spectroscopic signatures, providing a framework for the robust characterization of similar diaryl ketones.

Introduction

This compound, also known as 4-methoxybenzoylpyridine, possesses a unique electronic and structural architecture arising from the interplay between the electron-donating methoxy group on the phenyl ring and the electron-withdrawing nature of the pyridyl moiety. This electronic dichotomy governs its reactivity, intermolecular interactions, and, consequently, its spectroscopic behavior. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical properties. This guide serves as an authoritative reference for the multimodal spectroscopic analysis of this compound.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound is the foundation for interpreting its spectral data. The molecule consists of a central carbonyl group linking a 4-methoxyphenyl ring and a 4-pyridyl ring.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The choice of solvent can influence chemical shifts due to solvent-solute interactions; deuterated chloroform (CDCl₃) is a common choice for compounds of this nature due to its excellent solubilizing properties and relatively inert character.[1][2][3]

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.83 | Doublet (d) | 2H | H-2', H-6' (pyridyl) |

| 7.82 | Doublet (d) | 2H | H-2, H-6 (phenyl) |

| 7.55 | Doublet (d) | 2H | H-3', H-5' (pyridyl) |

| 7.00 | Doublet (d) | 2H | H-3, H-5 (phenyl) |

| 3.91 | Singlet (s) | 3H | -OCH₃ |

Interpretation:

-

The downfield shift of the pyridyl protons (H-2', H-6' and H-3', H-5') is attributed to the electron-withdrawing effect of the nitrogen atom.

-

The protons on the methoxyphenyl ring (H-2, H-6 and H-3, H-5) appear as distinct doublets, characteristic of a para-substituted benzene ring. The electron-donating methoxy group shields the ortho (H-3, H-5) and para protons, causing them to appear at a relatively higher field compared to the protons on the pyridyl ring.

-

The sharp singlet at 3.91 ppm corresponds to the three equivalent protons of the methoxy group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 194.5 | C=O (carbonyl) |

| 164.1 | C-4 (phenyl) |

| 150.9 | C-2', C-6' (pyridyl) |

| 144.7 | C-4' (pyridyl) |

| 132.8 | C-2, C-6 (phenyl) |

| 129.5 | C-1 (phenyl) |

| 121.5 | C-3', C-5' (pyridyl) |

| 114.2 | C-3, C-5 (phenyl) |

| 55.7 | -OCH₃ |

Interpretation:

-

The carbonyl carbon (C=O) signal appears significantly downfield around 194.5 ppm, which is characteristic for diaryl ketones.

-

The carbon attached to the methoxy group (C-4) is observed at 164.1 ppm due to the strong deshielding effect of the oxygen atom.

-

The carbons of the pyridyl ring are observed at distinct chemical shifts, with the carbons adjacent to the nitrogen (C-2', C-6') appearing most downfield in the aromatic region of the pyridyl ring.

Experimental Protocol: NMR Data Acquisition

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule. For aromatic ketones, the most prominent absorption is the C=O stretching vibration.[4]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 1655 | Strong | C=O stretch (carbonyl) |

| 1599 | Strong | C=C stretch (aromatic) |

| 1287 | Strong | C-O stretch (aryl ether) |

| 1175 | Strong | C-N stretch (pyridine) |

Interpretation:

-

The strong absorption band at 1655 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a diaryl ketone. Conjugation with both aromatic rings lowers the frequency compared to a simple aliphatic ketone.

-

The sharp peak at 1599 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic rings.

-

The strong absorption at 1287 cm⁻¹ corresponds to the asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

The band at 1175 cm⁻¹ is indicative of the C-N stretching vibration within the pyridine ring.

Experimental Protocol: FT-IR Data Acquisition

Figure 3: Workflow for FT-IR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation of benzophenone derivatives is often characterized by cleavage at the bonds adjacent to the carbonyl group.[5]

Table 4: Key Mass Spectrometric Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 213 | 100 | [M]⁺ (Molecular Ion) |

| 135 | 85 | [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation) |

| 108 | 30 | [C₅H₄NCO]⁺ (pyridylcarbonyl cation) |

| 78 | 45 | [C₅H₄N]⁺ (pyridyl cation) |

| 77 | 25 | [C₆H₅]⁺ (phenyl cation from methoxybenzoyl) |

Interpretation:

-

The molecular ion peak [M]⁺ is observed at m/z 213, which corresponds to the molecular weight of the compound (C₁₃H₁₁NO₂).

-

The base peak at m/z 135 corresponds to the stable 4-methoxybenzoyl cation, formed by the cleavage of the C-C bond between the carbonyl group and the pyridyl ring.

-

The peak at m/z 108 represents the pyridylcarbonyl cation, resulting from the cleavage of the C-C bond between the carbonyl and the methoxyphenyl ring.

-

Further fragmentation of these primary cations leads to the formation of the pyridyl cation (m/z 78) and the phenyl cation (m/z 77) through the loss of a neutral carbon monoxide (CO) molecule.

Figure 4: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocol: GC-MS Data Acquisition

Figure 5: Workflow for GC-MS data acquisition.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provide a cohesive and unambiguous characterization of this compound. Each technique offers a unique and complementary perspective on the molecular structure, and the synergy of these methods allows for a high degree of confidence in the compound's identity and purity. The principles and methodologies outlined in this guide are broadly applicable to the structural elucidation of a wide range of organic molecules and serve as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

-

CDN. Infrared Spectroscopy. [Link]

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]

-

Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. [Link]

Sources

solubility of (4-Methoxyphenyl)(4-pyridyl)methanone in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of (4-Methoxyphenyl)(4-pyridyl)methanone

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a compound of interest in pharmaceutical and chemical research. In the absence of extensive, publicly available quantitative solubility data, this document establishes a robust predictive framework based on the compound's physicochemical properties and the principles of solvent-solute interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine precise solubility data in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics to inform experimental design, formulation development, and process chemistry.

Introduction to this compound

This compound, also known as (4-methoxyphenyl)(pyridin-4-yl)methanone, is a diaryl ketone featuring a methoxy-substituted phenyl ring and a pyridine ring. Its chemical formula is C₁₃H₁₁NO₂ with a molecular weight of approximately 213.23 g/mol [1]. The unique combination of a polar, basic pyridine moiety and a less polar, electron-rich methoxyphenyl group imparts a distinct physicochemical profile that directly governs its solubility in various laboratory solvents. Understanding this profile is critical for applications ranging from reaction chemistry and purification to formulation and bioavailability in drug discovery pipelines.

The structure of the molecule is depicted below.

Figure 1: Chemical Structure of this compound.

Physicochemical Drivers of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[2]. For this compound, the key structural features dictating these forces are:

-

Polarity and Dipole Moment : The molecule possesses significant polarity arising from the electronegative oxygen of the ketone and methoxy groups, and the nitrogen atom in the pyridine ring. The ketone group (C=O) creates a strong dipole. This inherent polarity suggests a preference for polar solvents.

-

Hydrogen Bonding Capability : The compound lacks hydrogen bond donor groups (like -OH or -NH). However, it has three potential hydrogen bond acceptor sites: the ketone oxygen, the methoxy oxygen, and the pyridine nitrogen[3]. This makes it capable of interacting favorably with protic solvents (e.g., alcohols, water) that can donate hydrogen bonds.

-

Basicity (pKa) : The lone pair of electrons on the pyridine nitrogen atom imparts basic character. This is the most significant feature for predicting solubility in aqueous solutions. The compound is expected to be protonated in acidic conditions, forming a cationic salt. This salt formation dramatically increases polarity and, consequently, aqueous solubility. Therefore, solubility in aqueous acids (e.g., dilute HCl) should be significantly higher than in neutral water or aqueous bases[4][5].

-

Aromatic System : The two aromatic rings (phenyl and pyridyl) contribute nonpolar surface area, which favors interactions with less polar or aromatic solvents (e.g., toluene, dichloromethane) through van der Waals forces and potential π-π stacking.

Predictive Solubility Profile

Based on the analysis of its physicochemical properties, a qualitative and predictive solubility profile can be constructed. This table serves as a practical guide for solvent selection prior to experimental verification.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Cyclohexane | Poor | The molecule's significant polarity and hydrogen bond accepting sites are incompatible with the nonpolar, dispersion-force-dominant nature of these solvents. |

| Moderately Nonpolar | Toluene, Diethyl Ether | Low to Moderate | Toluene may offer some solubility due to π-π interactions with the aromatic rings. Diethyl ether's slight polarity may interact with the ketone, but overall solubility is likely limited. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents have strong dipoles that can interact favorably with the polar groups of the solute. Solvents like DMSO and DMF are powerful, versatile solvents and are expected to be very effective[6]. DCM is a good solvent for many moderately polar organic compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These alcohols can act as hydrogen bond donors to the ketone, methoxy, and pyridine groups, facilitating solvation[7]. Shorter-chain alcohols (methanol, ethanol) are expected to be more effective than longer-chain ones. |

| Aqueous (Neutral) | Water | Very Low | While the molecule has polar groups, the large, nonpolar aromatic structure will likely dominate, leading to poor water solubility. |

| Aqueous (Acidic) | 5% Hydrochloric Acid (HCl) | High | The basic pyridine nitrogen will be protonated to form a highly polar pyridinium salt, which is expected to be readily soluble in the aqueous medium[5]. |

| Aqueous (Basic) | 5% Sodium Hydroxide (NaOH) | Very Low | The molecule lacks acidic protons, so increasing the pH is not expected to form a salt or enhance solubility. Solubility should be comparable to or lower than in neutral water. |

Experimental Protocols for Solubility Determination

To obtain quantitative data, rigorous experimental determination is necessary. The following protocols describe two standard, reliable methods: the Equilibrium Shake-Flask Method for thermodynamic solubility and a Rapid Titration Method for estimation.

Protocol: Equilibrium (Shake-Flask) Solubility Determination

This method determines the thermodynamic equilibrium solubility and is considered the gold standard.

Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is measured.

Step-by-Step Methodology:

-

Preparation : Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial.

-

Solvent Addition : Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration : Seal the vial tightly. Place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate vigorously for a period sufficient to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can validate the required equilibration time.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

-

Sample Collection & Filtration : Carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid disturbing the solid material. Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step removes any remaining microscopic solid particles.

-

Dilution : Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

-

Calculation : Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Figure 2: Workflow for Equilibrium Shake-Flask Solubility Determination.

Protocol: Rapid Solvent Addition (Titration) Method

This method is faster and uses less material, providing a good estimate of solubility, often referred to as kinetic solubility.[8]

Principle: Solvent is incrementally added to a known mass of solute until complete dissolution is visually observed.

Step-by-Step Methodology:

-

Preparation : Accurately weigh a small, precise amount of this compound (e.g., 2.0 mg) into a small, clear glass vial.

-

Initial Solvent Addition : Add an initial small, known volume of the solvent (e.g., 50 µL) using a calibrated micropipette.

-

Vortex & Observe : Cap the vial and vortex vigorously for 30-60 seconds. Visually inspect the vial against a contrasting background for any undissolved solid particles.

-

Incremental Addition : If the solid has not fully dissolved, add another small aliquot of solvent (e.g., 10-50 µL). Repeat the vortex and observation step.

-

Endpoint Determination : Continue the incremental addition of solvent until the solution becomes completely clear, with no visible solid particles remaining. Record the total volume of solvent added.

-

Calculation : Calculate the solubility by dividing the initial mass of the solute by the total volume of solvent required for dissolution.

Conclusion

References

- Vertex AI Search. (2026). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem. (4-Methoxyphenyl)methanone.

- Unknown. Solvent Physical Properties.

- Wikipedia. Polar aprotic solvent.

- NIH. (2025). Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment.

- NIH PMC. (2022). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces.

- ACS Publications. Quantitative Measures of Solvent Polarity.

- University of Rochester, Department of Chemistry. Solvents and Polarity.

- PubChem. (2-Methoxyphenyl)(pyridin-4-yl)methanone.

- CP Lab Safety. This compound, 95% Purity, C13H11NO2, 100 mg.

- PubChem. (4-Methoxyphenyl)-3-pyridinylmethanone.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chem.ws [chem.ws]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 7. The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]